molecular formula C11H15O5P B041450 Dimethyl (2-oxo-3-phenoxypropyl)phosphonate CAS No. 40665-68-7

Dimethyl (2-oxo-3-phenoxypropyl)phosphonate

Cat. No.: B041450
CAS No.: 40665-68-7
M. Wt: 258.21 g/mol
InChI Key: NQTSTBMCCAVWOS-UHFFFAOYSA-N
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Description

Dimethyl 2-oxo-3-phenoxypropylphosphonate is an organophosphorus compound with the molecular formula C11H15O5P. It is known for its applications in various chemical reactions and industrial processes. The compound is characterized by its phenoxy group attached to a propylphosphonate moiety, making it a versatile reagent in organic synthesis .

Scientific Research Applications

Dimethyl 2-oxo-3-phenoxypropylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Target of Action

Dimethyl (2-oxo-3-phenoxypropyl)phosphonate is a selective agonist for the FP prostaglandin receptor . This receptor is part of the prostaglandin family, which plays a crucial role in a variety of physiological processes, including inflammation, smooth muscle contraction, and the regulation of intraocular pressure.

Mode of Action

As an agonist, this compound binds to the FP prostaglandin receptor, mimicking the action of natural prostaglandins . This binding triggers a series of intracellular events, leading to the activation of the receptor and the initiation of its downstream effects.

Biochemical Pathways

The activation of the FP prostaglandin receptor leads to an increase in the concentration of intracellular calcium ions, which in turn triggers a cascade of biochemical reactions . These reactions can lead to various physiological effects, such as the contraction of smooth muscle cells or the modulation of intraocular pressure.

Result of Action

The activation of the FP prostaglandin receptor by this compound can lead to a variety of cellular and molecular effects. For instance, it has been used in the synthesis of novel prostanoid thromboxane A2 agonists . It is also used as an anti-glaucoma agent, likely due to its ability to modulate intraocular pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that exposure to oxygen and temperatures outside this range could potentially affect its stability and efficacy.

Safety and Hazards

This compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

As for future directions, Dimethyl 2-oxo-3-phenoxypropylphosphonate could potentially be explored further in the context of its role in the synthesis of novel prostanoid thromboxane A2 agonists . These agonists have significant implications in the medical field, particularly in relation to blood clotting.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a selective FP prostaglandin receptor agonist This suggests that it interacts with prostaglandin receptors, which are proteins that play a crucial role in various biochemical reactions

Cellular Effects

Given its role as a selective FP prostaglandin receptor agonist , it can be inferred that it may influence cell function by modulating prostaglandin signaling pathways. Prostaglandins are involved in a variety of cellular processes, including inflammation, blood flow, and the formation of blood clots. Therefore, Dimethyl (2-oxo-3-phenoxypropyl)phosphonate could potentially impact these processes.

Molecular Mechanism

As a selective FP prostaglandin receptor agonist , it likely exerts its effects by binding to prostaglandin receptors and modulating their activity. This could involve changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-oxo-3-phenoxypropylphosphonate can be synthesized through several methods. One common approach involves the reaction of phenoxyacetic acid with dimethyl phosphite in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 80°C .

Industrial Production Methods

In industrial settings, the production of dimethyl 2-oxo-3-phenoxypropylphosphonate often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-oxo-3-phenoxypropylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-oxopropylphosphonate
  • Dimethyl 3-phenoxyacetonylphosphonate
  • Dimethyl (3-phenoxypropyl)phosphonate

Uniqueness

Dimethyl 2-oxo-3-phenoxypropylphosphonate is unique due to its specific structure, which combines a phenoxy group with a propylphosphonate moiety. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

1-dimethoxyphosphoryl-3-phenoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O5P/c1-14-17(13,15-2)9-10(12)8-16-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTSTBMCCAVWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)COC1=CC=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342248
Record name Dimethyl 2-oxo-3-phenoxypropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40665-68-7
Record name Dimethyl 2-oxo-3-phenoxypropylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MYZ6P2U9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 33.2 g (268 mmoles) dimethyl methylphosphonate (Aldrich) in 360 ml dry tetrahydrofuran was cooled to -78° in a dry nitrogen atmosphere. To the stirred phosphonate solution was added 118 ml of 2.34 M n-butyllithium in hexane solution (Alfa Inorganics, Inc.) dropwise over a period of 18 minutes at such a rate that the reaction temperature never rose above -65°. After an additional 5 minutes stirring at -78°, 22.2 g (134 mmole) methyl 2-phenoxy acetate was added dropwise at a rate that kept the reaction temperature less than -70° (20 minutes). After 3.5 hours at -78° the reaction mixture was allowed to warm to ambient temperature, neutralized with 14 ml acetic acid and rotary evaporated to a white gel. The gelatinous material was taken up in 175 ml water, the aqueous phase extracted with 100 ml portions of chloroform (3x), the combined organic extracts were backwashed (50 cc H2O), dried (MgSO4), and concentrated (water aspirator) to a crude residue and distilled, b.p. 172°-175° (0.5 mm) to give 24.6 g dimethyl 2-oxo-3-phenoxypropylphosphonate.
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33.2 g
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reactant
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360 mL
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118 mL
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[Compound]
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methyl 2-phenoxy acetate
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22.2 g
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14 mL
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Synthesis routes and methods II

Procedure details

Dimethyl methylphosphonate (18 ml, 0.166 mol) was addded to anhydrous THF (150 ml) under argon atmosphere and cooled to -78° C. After 20 min. a solution of n-butyl lithium in hexane (1.59N, 108.8 ml, 0.173 mmol) was added to the mixture. After being stirred for 30 min. a solution of methyl phenoxyacetate (10 ml, 0.069 mmol) in 10 ml of anhydrous THF was added, and the reaction mixture was stirred successively for 30 min. at -78° C. and for 30 min. at room temperature, and acidified with acetic acid. After confirming a weakly acidic pH of the solution thus obtained, THF was distilled out. Water (50 ml) was added to the residue, and the resulting mixture was extracted with ethyl acetate (150 ml×3). The combined organic layers were washed with 100 ml of water and with 100 ml of brine, dried over anhydrous sodium sulfate, and concentrated. The oily product was distilled under reduced pressure to afford dimethyl 2-oxo-3-phenoxypropylphosphonate (14.65 g, 0.057 mol, yield: 82.3%). B.p.: 145°-147° C./0.1 mmHg. The product was identified by the following data.
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18 mL
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108.8 mL
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10 mL
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10 mL
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150 mL
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Synthesis routes and methods III

Procedure details

40.1 g. of dimethyl methylphosphonate were dissolved in 200 ml. of anhydrous tetrahydrofuran, to which 154 ml. of a 2N n-butyllithium solution in n-hexane were added dropwise whilst maintaining the temperature from -60°C. to -70°C. After stirring for 20 minutes, 15 g. of ethyl phenoxyacetate in 80 ml. of tetrahydrofuran were added to the solution. The mixture was stirred at the same temperature for 2 hours and then at room temperature overnight. The reaction mixture was neutralized with acetic acid and concentrated under reduced pressure. The residue was dissolved in a small amount of water and extracted with diethyl ether. The ethereal extracts were washed with an aqueous sodium chloride solution, dried over magnesium sulphate and concentrated under reduced pressure. The residue was purified by distillation in vacuo to give 18.9 g. of the title compound having the following characteristics:
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Synthesis routes and methods IV

Procedure details

n-Butyl lithium (69 ml. of a 1.2 M solution in hexane) was added to a solution of dimethyl methylphosphonate (10.3 g.) in dry tetrahydrofuran at -78° C. in an atmosphere of nitrogen. After 10 minutes, a solution of phenoxyacetylchloride (4.1 g.) in dry tetrahydrofuran (20 ml.) was added dropwise, and the mixture was stirred for 4 hours at -78° C. The reaction mixture was neutralised with acetic acid and the solvents were removed under reduced pressure. The residue was shaken with a mixture of ether (100 ml.) and water (20 ml.), and the organic phase was separated and washed with brine. The solution was dried, the solvents were evaporated and the residue was distilled in a bulb distillation apparatus at an oven temperature of 160° C. and 0.1 mm. pressure, to give dimethyl 2-oxo-3-phenoxypropylphosphonate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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